![molecular formula C10H17NO2 B13084365 Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate](/img/structure/B13084365.png)
Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate is a bicyclic compound characterized by its unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a bicyclo[4.1.0]heptane ring system, which imparts significant rigidity and unique reactivity patterns.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate typically involves the following steps:
Cyclization Reaction: The initial step often involves the formation of the bicyclo[4.1.0]heptane core.
Esterification: The final step involves the esterification of the resulting amino compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride to reduce any carbonyl groups present in the molecule.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Derivatives with different functional groups replacing the amino group.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its rigid structure.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, offering a unique scaffold for the development of new chemical entities.
Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism by which Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug discovery.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate can be compared with other bicyclic compounds such as:
Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate: This compound has a different bicyclic framework, which can result in different reactivity and biological activity.
Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate: Another structurally similar compound with a different ring size, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct reactivity and potential for diverse applications in various fields of research.
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
methyl 2-(2-amino-2-bicyclo[4.1.0]heptanyl)acetate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)6-10(11)4-2-3-7-5-8(7)10/h7-8H,2-6,11H2,1H3 |
InChI-Schlüssel |
LXONCPQEOMLJPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1(CCCC2C1C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


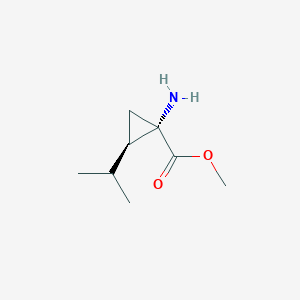


![4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084301.png)
amine](/img/structure/B13084306.png)
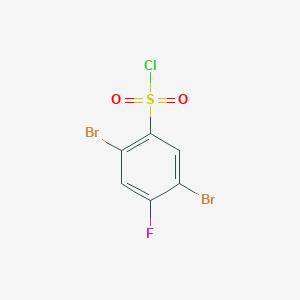
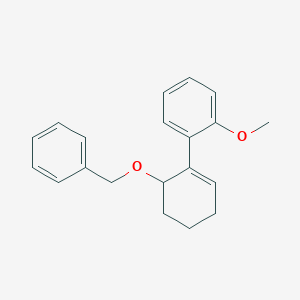
![5-(Oxolan-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13084325.png)
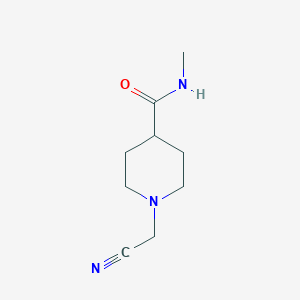
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084344.png)
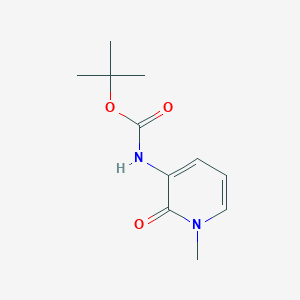
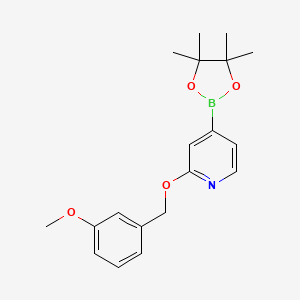

![6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine](/img/structure/B13084373.png)
